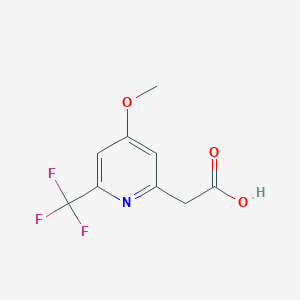
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethanone under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the ethanone group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains additional functional groups that confer different properties.
1-(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Contains an additional chloro group, leading to different chemical and biological properties .
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(9)6(5)8(10,11)12/h2-3H,1H3 |
InChI Key |
CJGKXEBNDFTKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


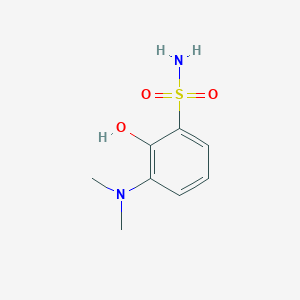
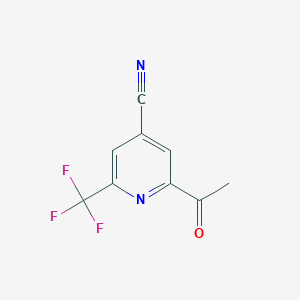
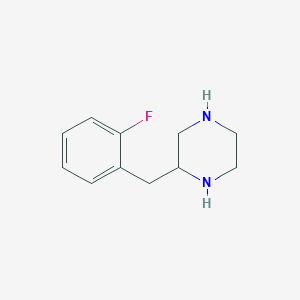
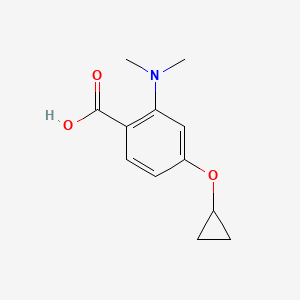
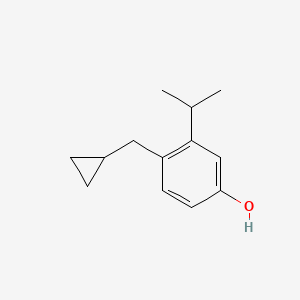

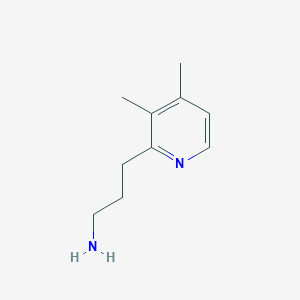
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
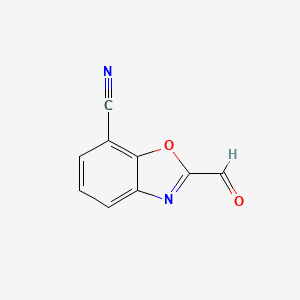
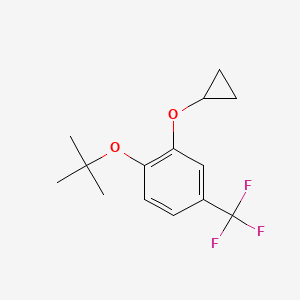
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
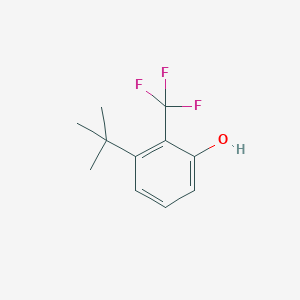
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)
